ethyl 4-(2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H24N6O6S3 and its molecular weight is 480.57. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Compounds containing 1,3,4-thiadiazole and piperazine derivatives have been synthesized using microwave-assisted methods, showing antimicrobial, antiurease, and antilipase activities. Such compounds, derived from ethyl piperazine-1-carboxylate, have potential applications in developing antimicrobial agents against various microorganisms. This suggests that the chemical could also be explored for similar biological activities (Başoğlu et al., 2013).
Antimicrobial and Antiviral Activities
Novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, showing inhibitory effects on certain bacteria and viruses. This highlights the potential for compounds with similar structural features to be utilized in antimicrobial and antiviral research, offering a pathway for the development of new therapeutic agents (Xia, 2015).
Antibacterial Potentials
The synthesis of acetamide derivatives bearing 1,3,4-oxadiazole and azinane cores has demonstrated moderate inhibitory activity against both Gram-positive and Gram-negative bacteria. This indicates that ethyl 4-(2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate could be investigated for antibacterial applications, potentially leading to new treatments for bacterial infections (Iqbal et al., 2017).
Properties
IUPAC Name |
ethyl 4-[2-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O6S3/c1-4-27-15(24)21-7-5-20(6-8-21)12(23)10-28-14-18-17-13(29-14)16-11(22)9-19(2)30(3,25)26/h4-10H2,1-3H3,(H,16,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSJWSYPZGYGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.